molecular formula C14H14 B14229480 [(2,5-Dimethylcyclopenta-2,4-dien-1-ylidene)methyl]benzene CAS No. 532987-77-2

[(2,5-Dimethylcyclopenta-2,4-dien-1-ylidene)methyl]benzene

Cat. No.: B14229480
CAS No.: 532987-77-2
M. Wt: 182.26 g/mol
InChI Key: NLPGMHICCBAMSS-UHFFFAOYSA-N
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Description

[(2,5-Dimethylcyclopenta-2,4-dien-1-ylidene)methyl]benzene is an organic compound characterized by a unique structure that combines a cyclopentadiene ring with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Dimethylcyclopenta-2,4-dien-1-ylidene)methyl]benzene typically involves the reaction of 2,5-dimethylcyclopentadiene with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2,5-Dimethylcyclopenta-2,4-dien-1-ylidene)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the benzene ring, producing halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Hydrogenated derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

[(2,5-Dimethylcyclopenta-2,4-dien-1-ylidene)methyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [(2,5-Dimethylcyclopenta-2,4-dien-1-ylidene)methyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

[(2,5-Dimethylcyclopenta-2,4-dien-1-ylidene)methyl]benzene can be compared with other similar compounds, such as:

    Cyclopentadiene derivatives: These compounds share the cyclopentadiene ring structure but differ in their substituents and reactivity.

    Benzyl derivatives: Compounds with a benzyl group attached to different functional groups, exhibiting varied chemical properties.

Properties

CAS No.

532987-77-2

Molecular Formula

C14H14

Molecular Weight

182.26 g/mol

IUPAC Name

(2,5-dimethylcyclopenta-2,4-dien-1-ylidene)methylbenzene

InChI

InChI=1S/C14H14/c1-11-8-9-12(2)14(11)10-13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

NLPGMHICCBAMSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C1=CC2=CC=CC=C2)C

Origin of Product

United States

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